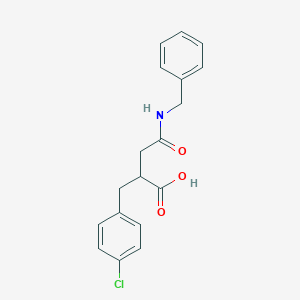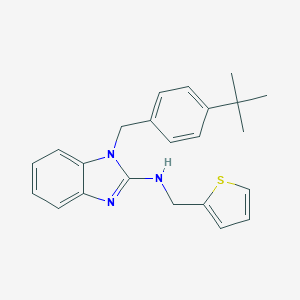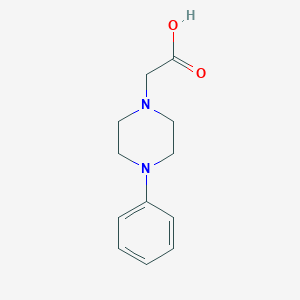
4-(Benzylamino)-2-(4-chlorobenzyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzylamino)-2-(4-chlorobenzyl)-4-oxobutanoic acid, also known as BOC-L-phenylalanine chloride or BOC-L-Phe-Cl, is a synthetic amino acid derivative. It is widely used in scientific research as a building block for the synthesis of peptides and proteins. BOC-L-Phe-Cl is a white crystalline powder that is soluble in water, methanol, and ethanol.
Wirkmechanismus
The mechanism of action of BOC-L-Phe-Cl is related to its role as a building block for the synthesis of peptides and proteins. During the solid-phase peptide synthesis, BOC-L-Phe-Cl is attached to a resin support and then activated by a coupling reagent such as dicyclohexylcarbodiimide (DCC). The activated BOC-L-Phe-Cl reacts with the amino group of the next amino acid in the peptide sequence to form a peptide bond. This process is repeated until the desired peptide sequence is obtained. The BOC group is then removed by treatment with an acid such as trifluoroacetic acid (TFA) to yield the final peptide product. The peptide product can then be purified by chromatography or other methods.
Biochemische Und Physiologische Effekte
BOC-L-Phe-Cl itself does not have any significant biochemical or physiological effects. Its effects are related to the peptides and proteins that are synthesized using it as a building block. Peptides and proteins have diverse biochemical and physiological effects depending on their sequence and structure. For example, some peptides have antimicrobial activity, while others have anticancer activity. Some proteins are enzymes that catalyze biochemical reactions, while others are structural components of cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
BOC-L-Phe-Cl has several advantages for lab experiments. It is stable and easy to handle. It is also commercially available at a reasonable cost. BOC-L-Phe-Cl is a versatile building block that can be used to synthesize a wide range of peptides and proteins. However, BOC-L-Phe-Cl has some limitations. The BOC protecting group can be difficult to remove, and it may require harsh conditions such as prolonged treatment with TFA. The yield of the solid-phase peptide synthesis can also be affected by the steric hindrance of the BOC group.
Zukünftige Richtungen
There are several future directions for the research and development of BOC-L-Phe-Cl. One direction is the synthesis of bioactive peptides and peptidomimetics using BOC-L-Phe-Cl as a building block. Bioactive peptides and peptidomimetics have potential applications in medicine, agriculture, and industry. Another direction is the development of new coupling reagents and protecting groups that can improve the efficiency and selectivity of the solid-phase peptide synthesis. The use of BOC-L-Phe-Cl in combination with other amino acid derivatives and coupling reagents can also lead to the synthesis of more complex peptides and proteins.
Synthesemethoden
The synthesis of BOC-L-Phe-Cl involves the reaction of L-phenylalanine with benzylamine and 4-chlorobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by recrystallization or chromatography. The overall yield of the synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
BOC-L-Phe-Cl is used in scientific research as a building block for the synthesis of peptides and proteins. Peptides and proteins are important biomolecules that play crucial roles in various biological processes. They are involved in the regulation of gene expression, cell signaling, immune response, and many other functions. BOC-L-Phe-Cl is used to introduce L-phenylalanine into the peptide sequence during the solid-phase peptide synthesis. Solid-phase peptide synthesis is a widely used method for the preparation of peptides and proteins. BOC-L-Phe-Cl is also used in the synthesis of bioactive peptides and peptidomimetics. Bioactive peptides are peptides that have biological activity such as antimicrobial, anticancer, and antihypertensive activity. Peptidomimetics are compounds that mimic the structure and function of peptides.
Eigenschaften
Produktname |
4-(Benzylamino)-2-(4-chlorobenzyl)-4-oxobutanoic acid |
|---|---|
Molekularformel |
C18H18ClNO3 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
4-(benzylamino)-2-[(4-chlorophenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18ClNO3/c19-16-8-6-13(7-9-16)10-15(18(22)23)11-17(21)20-12-14-4-2-1-3-5-14/h1-9,15H,10-12H2,(H,20,21)(H,22,23) |
InChI-Schlüssel |
JZEZADGIPUEMSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CC(CC2=CC=C(C=C2)Cl)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CC(CC2=CC=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)


![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226780.png)
![4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226784.png)


methanone](/img/structure/B226796.png)
methanone](/img/structure/B226797.png)